molecular formula C24H21FN2O3 B2646240 1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 1251579-33-5

1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No. B2646240
CAS RN: 1251579-33-5
M. Wt: 404.441
InChI Key: RSWAFTDKSFJRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a fluorophenyl group, a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a cyclopropanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The fluorophenyl group would likely contribute to the compound’s polarity, while the tetrahydroisoquinoline and cyclopropanecarboxamide groups could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonyl groups in the furan-2-carbonyl and cyclopropanecarboxamide moieties might be susceptible to nucleophilic addition reactions .

Scientific Research Applications

Fluorinated Heterocycles Synthesis

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries. Studies have highlighted the synthesis of these compounds through processes like rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling. This approach is significant for producing fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, demonstrating the compound's relevance in complex chemical syntheses and potential drug development (Wu et al., 2017).

Spiro Dihydroisoquinolinones Synthesis

A novel synthesis method involving Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes has been reported. This process is crucial for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones, showcasing the compound's role in creating biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Antimicrobial Studies

The compound has been used in antimicrobial studies, particularly in the synthesis of fluoroquinolone-based 4-thiazolidinones. These studies highlight its potential in developing new antimicrobial agents, demonstrating its significance in medicinal chemistry (Patel & Patel, 2010).

Antiproliferative Activity

In the field of cancer research, compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have been synthesized and studied for their antiproliferative activity against cancer cell lines. This indicates the potential of the compound for applications in cancer treatment (Lu et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-19-6-4-18(5-7-19)24(10-11-24)23(29)26-20-8-3-16-9-12-27(15-17(16)14-20)22(28)21-2-1-13-30-21/h1-8,13-14H,9-12,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWAFTDKSFJRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

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